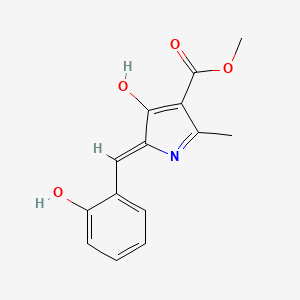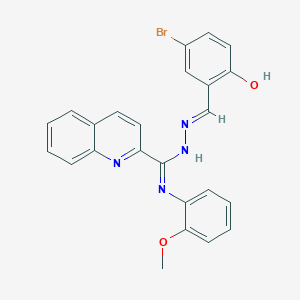
N~1~,N~2~-diisopropylhomoserinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~-diisopropylhomoserinamide (DIPHS) is a synthetic compound that has been widely used in scientific research. It is a homoserine derivative that is structurally similar to the neurotransmitter acetylcholine. DIPHS has been used to study the mechanisms of action of acetylcholine and its receptors, as well as to investigate the biochemical and physiological effects of acetylcholine agonists and antagonists.
作用机制
N~1~,N~2~-diisopropylhomoserinamide acts as an agonist for nicotinic acetylcholine receptors. When N~1~,N~2~-diisopropylhomoserinamide binds to these receptors, it causes them to open and allow the influx of ions such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential. N~1~,N~2~-diisopropylhomoserinamide also acts as an antagonist for muscarinic acetylcholine receptors, blocking the binding of acetylcholine and preventing the activation of these receptors.
Biochemical and Physiological Effects:
N~1~,N~2~-diisopropylhomoserinamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters such as dopamine and serotonin, as well as to enhance synaptic plasticity. N~1~,N~2~-diisopropylhomoserinamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress. In addition, N~1~,N~2~-diisopropylhomoserinamide has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using N~1~,N~2~-diisopropylhomoserinamide in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. It also has a well-characterized mechanism of action and has been extensively studied in the scientific literature. However, one limitation of using N~1~,N~2~-diisopropylhomoserinamide is that it is not selective for specific subtypes of acetylcholine receptors, which can make it difficult to interpret the results of experiments. In addition, N~1~,N~2~-diisopropylhomoserinamide has a relatively short half-life and can be rapidly metabolized, which can limit its usefulness in certain experimental settings.
未来方向
There are many potential future directions for research on N~1~,N~2~-diisopropylhomoserinamide. One area of interest is the development of more selective agonists and antagonists for specific subtypes of acetylcholine receptors. Another area of interest is the investigation of the effects of N~1~,N~2~-diisopropylhomoserinamide on various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the use of N~1~,N~2~-diisopropylhomoserinamide as a therapeutic agent in the treatment of these and other disorders.
合成方法
N~1~,N~2~-diisopropylhomoserinamide can be synthesized by reacting homoserine lactone with isopropylamine in the presence of a catalyst. The resulting product is then purified by column chromatography. The synthesis of N~1~,N~2~-diisopropylhomoserinamide is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
N~1~,N~2~-diisopropylhomoserinamide has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action of acetylcholine receptors, as well as to investigate the effects of acetylcholine agonists and antagonists on various physiological processes. N~1~,N~2~-diisopropylhomoserinamide has also been used in studies of the nervous system, including investigations of synaptic transmission and neural plasticity.
属性
IUPAC Name |
4-hydroxy-N-propan-2-yl-2-(propan-2-ylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)11-9(5-6-13)10(14)12-8(3)4/h7-9,11,13H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTVZDASSTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110380 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
